molecular formula C9H19O2Si B14270712 CID 53850187

CID 53850187

Katalognummer: B14270712
Molekulargewicht: 187.33 g/mol
InChI-Schlüssel: NFQANZJYXRWPDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 53850187” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing data on the biological activities of small molecules. The specific details about the compound’s structure, properties, and applications are crucial for various scientific and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of compounds similar to CID 53850187 often involves complex synthetic routes. These routes typically include multiple steps such as condensation reactions, cyclization, and purification processes. The reaction conditions may vary depending on the desired yield and purity of the final product. Common solvents used in these reactions include dichloromethane and methanol, while reagents like hydroxypropyl methylcellulose and pluronic F-127 are added to enhance the reaction efficiency .

Industrial Production Methods: Industrial production methods for such compounds often involve large-scale synthesis using automated systems. These methods ensure high yield and purity while minimizing the production cost. Techniques like supercritical fluid crystallization are employed to obtain the compound in its desired crystalline form .

Analyse Chemischer Reaktionen

Types of Reactions: Compounds like CID 53850187 undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, compounds like CID 53850187 are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for creating new materials with unique properties.

Biology: In biological research, these compounds are often used to study enzyme interactions and metabolic pathways. They help in understanding the biochemical processes within living organisms.

Medicine: In medicine, compounds similar to this compound are investigated for their potential therapeutic effects. They may act as inhibitors or activators of specific enzymes, making them valuable in drug development.

Industry: Industrially, these compounds are used in the production of polymers, coatings, and other materials. Their unique chemical properties make them suitable for various applications, including manufacturing and material science.

Wirkmechanismus

The mechanism of action of compounds like CID 53850187 involves their interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within the cell. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. This interaction can lead to various effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Compounds similar to CID 53850187 include those with comparable structures and chemical properties. Examples include cyclohexanecarboxylic acid and its derivatives .

Uniqueness: The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry.

Eigenschaften

Molekularformel

C9H19O2Si

Molekulargewicht

187.33 g/mol

InChI

InChI=1S/C9H19O2Si/c1-10-12(11-2)8-7-9-5-3-4-6-9/h9H,3-8H2,1-2H3

InChI-Schlüssel

NFQANZJYXRWPDP-UHFFFAOYSA-N

Kanonische SMILES

CO[Si](CCC1CCCC1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.